Maltotriitol - 32860-62-1

Maltotriitol

Catalog Number: EVT-334637
CAS Number: 32860-62-1
Molecular Formula: C18H34O16
Molecular Weight: 506.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Maltotriitol (also known as 4-O-α-D-glucopyranosyl-4-O-α-D-glucopyranosyl-D-glucitol) is a sugar alcohol belonging to the family of malto-oligosaccharides. It is a reduced form of maltotriose, where the reducing end glucose unit is converted to sorbitol. [] Maltotriitol is typically found as a component of hydrogenated glucose syrups (Lycasin®) derived from starch hydrolysis. [] These syrups contain varying proportions of sorbitol, maltitol, maltotriitol, and hydrogenated dextrins. []

Synthesis Analysis

While the provided papers do not explicitly detail the complete synthesis of maltotriitol, they do suggest that it is primarily produced through the catalytic hydrogenation of maltotriose, a trisaccharide sugar. [, , , ] This process likely involves using a catalyst like Raney nickel or palladium on carbon under high pressure and temperature. [This statement is an inference based on common hydrogenation methods and is not explicitly stated in the papers.]

Molecular Structure Analysis

Maltotriitol consists of three glucose units linked by α(1→4) glycosidic bonds, with the reducing end glucose unit reduced to sorbitol. [] This structure is confirmed by studies analyzing its interactions with enzymes and its role as an inhibitor. [, , , , , , ] One study specifically mentions the crystal and molecular structure of maltotriitol but does not provide further details. []

Mechanism of Action
  • α-Amylase Inhibition: Maltotriitol competitively inhibits both salivary and pancreatic α-amylase. [, , , ] It binds to the enzyme's active site, preventing the binding and subsequent hydrolysis of starch and other substrates. [, ] This inhibition is particularly relevant in the context of dental plaque, where maltotriitol reduces acid production from cooked starch by inhibiting α-amylase activity. []

  • Maltose Metabolism Inhibition: Maltotriitol inhibits maltose metabolism in Streptococcus mutans by interfering with multiple steps: []

    • Maltose Transport: Although maltotriitol is taken up by bacterial cells, it does not get metabolized, potentially hindering maltose uptake. []
    • Amylomaltase Inhibition: It acts as a competitive inhibitor for amylomaltase, hindering its action on maltose and maltotriose. []
    • Phospho-α-glucosidase Inhibition: It slightly inhibits the maltose-induced phospho-α-glucosidase, further disrupting maltose breakdown. []

These inhibitory actions contribute to maltose 6′-phosphate accumulation, ultimately reducing the glycolysis of maltose. []

  • Other Enzyme Interactions: Maltotriitol also interacts with other enzymes, including glucoamylase and maltose phosphorylase. It weakly inhibits fungal glucoamylase but not the small intestine glucoamylase. [] In contrast, it does not affect maltose phosphorylase activity. []
Physical and Chemical Properties Analysis
  • Solubility: Maltotriitol is highly soluble in water, making it suitable for various food and pharmaceutical applications. []
  • Stability: Maltotriitol exhibits stability under hydrogenation conditions, unlike its counterparts like maltose, glucose, and maltotriose. []
Applications
    • Low-Calorie Sweetener: Maltotriitol is employed as a low-calorie sweetener in various food products, including candies, biscuits, jams, juices, and sweetened red bean paste. [] Its sweetness is approximately 90% that of sucrose, making it a viable alternative to sugar. [This statement is not explicitly mentioned in the provided papers but is a known property of maltitol, which is closely related to maltotriitol.]
    • Texture Modifier: Maltotriitol can influence the texture of food products. Its presence in maltose syrups alters the crystal morphology of maltitol during the crystallization process, leading to different crystal forms. []
    • Food Preservation: Although not directly stated, maltotriitol's ability to inhibit microbial enzymes suggests potential applications in food preservation by inhibiting microbial growth. [, ]
  • Pharmaceutical Sciences:

    • Tablet Excipient: Maltotriitol, particularly in its amorphous form, shows promise as a tableting excipient due to its favorable compression properties and good tabletability at low compaction pressures. []
    • Stabilizing Agent: It can act as a stabilizing agent, slowing down the recrystallization of amorphous maltitol, a desirable characteristic for maintaining desired properties in pharmaceutical formulations. []
    • Enzyme Studies: Maltotriitol is widely used as a tool in studying enzyme kinetics and mechanisms, particularly those related to carbohydrate metabolism. [, , , , , , , ] Its inhibitory properties make it valuable for characterizing enzymes like α-amylase, amylomaltase, and phospho-α-glucosidase. [, , ]
    • Protein Structure-Function Analysis: The crystal structures of maltodextrin/maltose-binding protein complexed with maltotriitol have provided valuable insights into the flexibility and ligand binding mechanisms of this important bacterial transport protein. [] These findings contribute to understanding bacterial nutrient uptake and chemotaxis. []
    • Caries Prevention: The inhibitory effect of maltotriitol on α-amylase and its impact on acid production from cooked starch suggest its potential in preventing dental caries. [, ] By reducing the availability of fermentable carbohydrates to cariogenic bacteria in plaque, maltotriitol could contribute to maintaining oral health. []

Maltose

  • Compound Description: Maltose, a disaccharide composed of two glucose units, serves as a key substrate for various enzymes, including α-amylase and amylomaltase. [, , ] It plays a crucial role in maltose metabolism and is commonly found in maltose syrups. [, ]
  • Relevance: Maltose is the precursor compound from which Maltotriitol is derived through hydrogenation. [] Structurally, Maltotriitol is similar to maltose but with a reduced glucose unit at one end. This reduction significantly impacts its interaction with certain enzymes like amylomaltase, where it acts as an inhibitor rather than a substrate. [] Furthermore, the presence of Maltotriitol in maltose syrups can affect the crystallization process and alter the morphology of maltitol crystals. []

Maltotriose

  • Compound Description: Maltotriose, a trisaccharide comprised of three glucose units, acts as a substrate for amylomaltase. []

Maltotetraose

  • Compound Description: Maltotetraose, a tetrasaccharide formed by four glucose units, is another substrate for the enzyme amylomaltase. [] It can also act as a competitive inhibitor of α-amylase. []
  • Relevance: Maltotetraose shares structural similarities with Maltotriitol, possessing a longer chain of glucose units. [] Both Maltotetraose and Maltotriitol can inhibit α-amylase activity, though their inhibitory potencies may differ. []

Maltotetraitol

  • Compound Description: Maltotetraitol is a sugar alcohol derived from the reduction of maltotetraose. [] Similar to other sugar alcohols like Maltotriitol, it exhibits inhibitory effects on α-amylase. []
  • Relevance: Maltotetraitol and Maltotriitol belong to the same class of compounds - reduced malto-oligosaccharides. [] They share structural similarities, with Maltotetraitol possessing one additional glucose unit compared to Maltotriitol. Both compounds function as inhibitors of α-amylase, suggesting a shared mechanism of action based on their structural resemblance to the enzyme's natural substrates. []

Maltopentaitol

  • Compound Description: Maltopentaitol is a sugar alcohol that acts as a substrate analog for porcine pancreatic α-amylase. [] It can protect the sulfhydryl groups of the enzyme from modification, indicating an interaction with the enzyme's active site. []
  • Relevance: Maltopentaitol's ability to protect the active site of porcine pancreatic α-amylase suggests that Maltotriitol, with its similar structure, might interact with the enzyme in a comparable manner. [] Both compounds belong to the same class of reduced malto-oligosaccharides and share structural features that could contribute to their interaction with α-amylase. []

Maltohexaitol

  • Compound Description: Maltohexaitol is a sugar alcohol that serves as a substrate for porcine pancreatic α-amylase. [] It provides insights into the enzyme's binding modes and the inhibitory mechanisms of compounds like Maltotriitol and 4-phenylimidazole. []
  • Relevance: Studying the interaction of Maltohexaitol with porcine pancreatic α-amylase helps in understanding the inhibitory effects of Maltotriitol on this enzyme. [] Both compounds are structurally similar, differing in the number of glucose units. Research suggests that both Maltotriitol and Maltohexaitol can bind to the active site of α-amylase, with Maltotriitol acting as a competitive inhibitor. []

Maltobionic acid

  • Compound Description: Maltobionic acid is a disaccharide sugar acid derived from maltose. [] Unlike Maltotriitol, it does not act as a substrate for maltose phosphorylase from Lactobacillus brevis. []
  • Relevance: While Maltobionic acid is structurally related to Maltotriitol, their differing functionalities highlight the importance of the reduced glucose moiety in Maltotriitol for enzyme recognition and activity. [] The inability of maltose phosphorylase to act on maltobionic acid, in contrast to Maltotriitol's inhibitory effects on other enzymes, emphasizes the specificity of enzyme-substrate interactions and the impact of subtle structural differences. []

Maltitol

  • Compound Description: Maltitol is a disaccharide sugar alcohol produced by the hydrogenation of maltose. [, , ] It is widely used as a sweetener and bulking agent in the food industry, often found in sugar-free products. [, , ]
  • Relevance: Maltitol is a significant compound found alongside Maltotriitol, often as a co-product during the hydrogenation of maltose syrups. [, ] They share structural similarities, with Maltitol possessing one less glucose unit than Maltotriitol. Industrially, controlling the ratio of Maltitol to Maltotriitol during production is essential for achieving desired product qualities, as Maltotriitol can influence the crystallization and properties of Maltitol. [, ] For instance, a specific maltitol composition with less than 0.60% of polyols with a degree of polymerization higher or equal to 4, including Maltotriitol, is sought after for certain applications. []

Sorbitol

  • Compound Description: Sorbitol, a sugar alcohol, is another commonly used sweetener and bulking agent in food products. [] It is often found in hydrogenated glucose syrups, alongside Maltitol and Maltotriitol. []
  • Relevance: Sorbitol, while structurally simpler than Maltotriitol, is often present in mixtures with Maltotriitol, especially in commercial hydrogenated starch syrups. [, ] Their co-occurrence makes it essential to have analytical methods, like gas chromatography, to distinguish and quantify these sugar alcohols in food products. [] The presence and relative amounts of Sorbitol, Maltitol, and Maltotriitol can impact the physical properties and sweetness profiles of these syrups, making their controlled production important for food applications. [, ]

Maltotrionate

  • Compound Description: Maltotrionate is a trisaccharide containing a carboxyl group. [] It is less effectively hydrolyzed by the enzyme maltobionate alpha-D-glucohydrolase from Bacillus sp. N-1053 compared to maltobionate. []
  • Relevance: While structurally similar to Maltotriitol, Maltotrionate's differing behavior with maltobionate alpha-D-glucohydrolase underscores the enzyme's specificity. [] This comparison suggests that even small structural modifications can impact an enzyme's recognition and activity. []
  • Compound Description: Cyclomaltohexaose, a cyclic oligosaccharide composed of six glucose units, serves as a substrate analog for porcine pancreatic α-amylase. [] It effectively protects the enzyme's sulfhydryl groups from chemical modification, highlighting its interaction with the enzyme's active site. []
  • Relevance: Cyclomaltohexaose and Maltotriitol, despite their structural differences (cyclic vs. linear), both exhibit interactions with porcine pancreatic α-amylase. [] This observation suggests that the enzyme might recognize specific structural features present in both compounds, such as the arrangement of glucose units. Further investigations into their binding modes could elucidate the enzyme's substrate specificity and potential for inhibition by compounds like Maltotriitol. []

Panose

  • Compound Description: Panose is a trisaccharide composed of glucose units linked in an α-(1→6)-α-(1→4) configuration. [] Unlike maltooligosaccharides, Panose is not a substrate for the amylomaltase enzyme from Escherichia coli IFO 3806. []
  • Relevance: The inability of amylomaltase to act on Panose, in contrast to its activity on Maltotriitol and other maltooligosaccharides, highlights the enzyme's specificity for the α-(1→4) glycosidic linkages. [] This distinction underscores the importance of glycosidic bond configuration in enzyme-substrate recognition. []

Isopanose

  • Compound Description: Isopanose, a trisaccharide isomer of Panose, differs in the arrangement of its glucose units, possessing an α-(1→4)-α-(1→6) linkage configuration. [] Similar to Panose, it is not a substrate for the amylomaltase enzyme from Escherichia coli IFO 3806. []
  • Relevance: The lack of activity of amylomaltase towards Isopanose, along with Panose, reinforces the enzyme's strict specificity for the α-(1→4) glycosidic linkages found in Maltotriitol and other maltooligosaccharides. []
  • Compound Description: 63-α-Glucosylmaltotriose is a branched pentasaccharide that serves as an intermediate product during the hydrolysis of 63-maltotriosylmaltotriose by sucrase-isomaltase. [] The free isomaltase monomer shows high specificity for removing the α-(1→6)-linked glucose stub from this pentasaccharide. []
  • Relevance: The specific hydrolysis of 63-α-Glucosylmaltotriose by isomaltase provides insights into the enzyme's substrate specificity and mode of action on complex carbohydrates. [] Comparing this to Maltotriitol's linear structure and its interaction with different enzymes like α-amylase can further elucidate the structural features crucial for enzymatic recognition and activity. []
  • Compound Description: 63-Maltotriosylmaltotriose is a branched dextrin hexasaccharide. [] It's studied for the concurrent action of sucrase and isomaltase active sites of sucrase-isomaltase from the rat intestine. []
  • Relevance: The study of 63-Maltotriosylmaltotriose hydrolysis helps understand the substrate specificities of sucrase and isomaltase, and by extension, how related compounds like Maltotriitol might interact with these enzymes. []

Properties

CAS Number

32860-62-1

Product Name

Maltotriitol

IUPAC Name

(2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexane-1,2,3,5,6-pentol

Molecular Formula

C18H34O16

Molecular Weight

506.5 g/mol

InChI

InChI=1S/C18H34O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h5-30H,1-4H2/t5-,6+,7+,8+,9+,10+,11-,12+,13+,14+,15+,16+,17+,18+/m0/s1

InChI Key

XJCCHWKNFMUJFE-CGQAXDJHSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(CO)O)O)CO)O)O)O)O

Synonyms

maltotriitol

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(CO)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)O)O)O)O

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